4-Methoxybenzofuran-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 4-Methoxybenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methoxy-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGOMFYYKYOPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-Methoxybenzofuran-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds of significant therapeutic interest.[1][2] Derivatives of benzofuran are recognized for an extensive range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, cytotoxic, and anticancer properties.[3][4] Specifically, the benzofuran-2-carboxylic acid moiety serves as a critical pharmacophore and a versatile synthetic intermediate in the development of novel therapeutic agents.[5]

This technical guide focuses on a specific, yet underexplored, member of this family: 4-Methoxybenzofuran-2-carboxylic acid . As a Senior Application Scientist, this document aims to provide researchers and drug development professionals with a comprehensive overview of its core properties, logical synthesis strategies, and potential biological significance, grounded in established chemical principles and field-proven insights. We will explore the causality behind synthetic choices and analytical methods, providing a robust framework for its investigation and application.

Core Physicochemical and Structural Properties

4-Methoxybenzofuran-2-carboxylic acid is a solid organic compound whose structure integrates a benzofuran ring system with a carboxylic acid at the 2-position and a methoxy group at the 4-position. This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

Structural Diagram

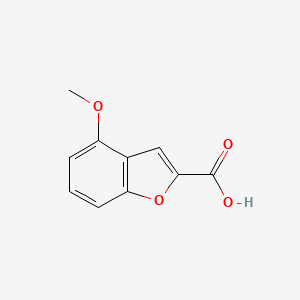

Caption: Chemical structure of 4-Methoxybenzofuran-2-carboxylic acid.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 50551-59-2 | |

| Molecular Formula | C₁₀H₈O₄ | |

| Molecular Weight | 192.17 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% (Typical) | |

| InChI Key | JDGOMFYYKYOPFZ-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=CC=C2C(=C1)C=C(O2)C(=O)O | |

| Hazard Statement | H302: Harmful if swallowed |

Synthesis of 4-Methoxybenzofuran-2-carboxylic Acid

The synthesis of benzofuran-2-carboxylic acids can be approached through several reliable methods. The most common and direct routes involve the cyclization of a substituted salicylaldehyde or the Perkin rearrangement of a coumarin precursor.[6][7]

Method 1: Synthesis from 2-Hydroxy-6-methoxybenzaldehyde (Proposed Protocol)

This is a robust and widely applicable method for building the benzofuran-2-carboxylic acid scaffold. It proceeds via an initial ether formation, followed by an intramolecular condensation to form the furan ring, and concluding with saponification of the resulting ester. A similar procedure has been successfully used for the synthesis of the 6-methoxy isomer.[7]

Caption: Proposed synthetic workflow from a salicylaldehyde precursor.

Materials:

-

2-Hydroxy-6-methoxybenzaldehyde

-

Ethyl bromomalonate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Ethyl Ketone (MEK)

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl, aqueous solution, e.g., 2M)

-

Standard laboratory glassware for reflux and extraction

Step 1: Synthesis of the Diethyl (2-formyl-3-methoxyphenoxy)malonate Intermediate

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-6-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and methyl ethyl ketone (MEK) to form a stirrable suspension.

-

Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide. The phenoxide is a potent nucleophile required for the subsequent reaction. MEK is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Reaction: Add ethyl bromomalonate (1.1 eq) dropwise to the suspension. Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The phenoxide attacks the electrophilic carbon of ethyl bromomalonate, displacing the bromide ion in a classic Williamson ether synthesis.

Step 2: Intramolecular Cyclization and Ester Formation

-

Condition: The intermediate formed in Step 1 often cyclizes under the basic reflux conditions. The potassium carbonate facilitates an intramolecular aldol-type condensation between the enolizable malonate moiety and the aldehyde carbonyl group.

-

Mechanism: A carbanion is formed on the central carbon of the malonate. This carbanion attacks the aldehyde carbonyl, forming a cyclic intermediate that subsequently dehydrates (loses a water molecule) to yield the aromatic furan ring of Ethyl 4-methoxybenzofuran-2-carboxylate.

Step 3: Saponification to the Carboxylic Acid

-

Hydrolysis: After cooling the reaction mixture from Step 2, evaporate the MEK under reduced pressure. Add a solution of potassium hydroxide (e.g., 30% KOH in ethanol) to the residue.[8]

-

Reaction: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ethyl ester to the corresponding carboxylate salt.

-

Rationale: This is a standard saponification reaction where the hydroxide ion attacks the ester carbonyl, leading to the formation of a potassium carboxylate salt and ethanol.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Pour the basic solution into an ice-cold aqueous solution of hydrochloric acid and stir.

-

Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is typically insoluble in acidic water, to precipitate out of the solution.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Perkin Rearrangement (Alternative Route)

An alternative and historically significant route is the Perkin rearrangement, which involves the base-mediated ring contraction of a 3-halocoumarin.[9][10] This method would require the prior synthesis of 3-bromo-8-methoxycoumarin.

-

Precursor Synthesis: Synthesize 8-methoxycoumarin from 2-hydroxy-6-methoxybenzaldehyde.

-

Bromination: Brominate the 8-methoxycoumarin at the 3-position using a reagent like N-bromosuccinimide (NBS).[6]

-

Rearrangement: Heat the resulting 3-bromo-8-methoxycoumarin with a strong base, such as sodium or potassium hydroxide, in an alcoholic solvent.[6] The base catalyzes the opening of the lactone ring, followed by an intramolecular nucleophilic substitution that expels the halide and forms the five-membered furan ring, yielding the target benzofuran-2-carboxylic acid.[6]

Spectroscopic Characterization (Predicted)

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -COOH Proton | δ 12.0 - 13.0 ppm (broad singlet) | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal at a very downfield chemical shift.[11] |

| Aromatic Protons | δ 7.0 - 7.8 ppm (multiplets) | Protons on the benzofuran ring system will appear in the characteristic aromatic region. The specific splitting patterns will depend on their coupling with adjacent protons. | |

| Furan Proton | δ ~7.2 - 7.5 ppm (singlet) | The proton at the 3-position of the furan ring typically appears as a singlet in this region. | |

| -OCH₃ Protons | δ ~3.9 - 4.1 ppm (singlet) | The three equivalent protons of the methoxy group will appear as a sharp singlet. | |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | δ 165 - 180 ppm | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[11] |

| Aromatic & Furan Carbons | δ 100 - 160 ppm | Carbons of the fused ring system will appear here. The carbon attached to the methoxy group (C4) and the oxygen-bearing furan carbons (C2, C7a) will be the most downfield. | |

| Methoxy Carbon (-OC H₃) | δ ~55 - 60 ppm | The carbon of the methoxy group is typically observed in this range. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | This exceptionally broad band is a hallmark of the hydrogen-bonded dimer formed by carboxylic acids and is highly diagnostic.[11] |

| C=O Stretch (Carbonyl) | 1710 - 1760 cm⁻¹ (strong, sharp) | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can shift depending on conjugation and hydrogen bonding.[11] | |

| C-O Stretch | ~1200-1300 cm⁻¹ (strong) | Associated with the C-O bonds of the carboxylic acid and the ether. | |

| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ (medium) | Absorptions corresponding to the aromatic ring stretches. |

Potential Biological Significance and Applications in Drug Development

While specific biological studies on 4-methoxybenzofuran-2-carboxylic acid are limited in publicly accessible literature, the broader class of benzofuran derivatives is a rich source of bioactive compounds. This positions the target molecule as a compelling candidate for screening and further development.

-

Antimicrobial and Antifungal Activity: Numerous benzofuran derivatives have demonstrated potent activity against a range of bacteria and fungi.[4][12] The benzofuran scaffold can serve as a template for developing new agents to combat drug-resistant pathogens.

-

Anticancer and Cytotoxic Potential: Variously substituted benzofuran-2-carboxylic acids have been shown to exhibit selective cytotoxicity against human cancer cell lines.[13][14][15] The specific substitution pattern on the benzene ring is crucial for modulating this activity, making the 4-methoxy isomer a valuable probe for structure-activity relationship (SAR) studies.

-

Anti-inflammatory and Antioxidant Properties: The benzofuran core is present in many natural products known for their anti-inflammatory and antioxidant effects.[1][2] These activities are critical for addressing diseases related to oxidative stress and chronic inflammation.

-

Enzyme Inhibition: As a versatile scaffold, benzofurans can be tailored to fit the active sites of various enzymes, making them valuable starting points for the design of specific inhibitors for therapeutic targets.

The carboxylic acid group at the 2-position is a key functional handle. It can be readily converted into esters, amides, or other derivatives, allowing for the creation of a chemical library to explore its therapeutic potential and optimize properties such as potency, selectivity, and pharmacokinetics.[16]

Conclusion

4-Methoxybenzofuran-2-carboxylic acid represents a molecule of high potential for researchers in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established and logical chemical transformations, primarily based on the cyclization of salicylaldehyde precursors. While its specific biological profile remains to be fully elucidated, its structural relationship to a wide array of bioactive benzofurans provides a strong rationale for its investigation as a scaffold for novel therapeutics. This guide provides the foundational chemical knowledge—from synthesis to characterization—necessary to empower scientists to explore the promise of this compound.

References

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perkin Rearrangement [drugfuture.com]

- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methoxybenzofuran-2-carboxylic acid (CAS 50551-59-2)

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybenzofuran-2-carboxylic acid (CAS 50551-59-2), a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its physicochemical and spectroscopic properties, explore efficient and modern synthetic methodologies with detailed protocols, and illuminate its applications, particularly as a privileged scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind key experimental choices to facilitate its practical application in the laboratory.

Introduction: The Benzofuran Scaffold and its Significance

The benzofuran core, a heterocyclic system composed of fused benzene and furan rings, is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Its versatile framework has made it a popular and privileged scaffold in drug design, leading to the development of several marketed drugs, including the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone.[2]

4-Methoxybenzofuran-2-carboxylic acid is a specific derivative within this important class of compounds. Its structure features a methoxy group on the benzene ring and a carboxylic acid at the C-2 position of the furan ring. This carboxylic acid moiety serves as a critical synthetic handle, allowing for the straightforward creation of amides, esters, and other derivatives, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[3] Its utility as a precursor for more complex and biologically active molecules makes it a compound of high interest.

Caption: Chemical structure of 4-Methoxybenzofuran-2-carboxylic acid.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic characteristics of 4-Methoxybenzofuran-2-carboxylic acid are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 50551-59-2 | [4] |

| Molecular Formula | C₁₀H₈O₄ | [4] |

| Molecular Weight | 192.17 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | Room temperature | [4] |

| InChI Key | JDGOMFYYKYOPFZ-UHFFFAOYSA-N | [4] |

Spectroscopic Analysis

Spectroscopic data provides a definitive fingerprint for chemical structure verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show highly characteristic signals. The acidic proton of the carboxyl group is significantly deshielded and appears far downfield, typically in the 10-12 ppm region.[5] The methoxy group protons will appear as a sharp singlet around 3.8-3.9 ppm.[6] The protons on the benzofuran ring system will resonate in the aromatic region (approx. 6.9-8.0 ppm), with splitting patterns dictated by their substitution.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically found in the 160-180 ppm range.[5] The carbon of the methoxy group will appear around 55-60 ppm, while the aromatic and furan carbons will resonate between approximately 100 and 160 ppm.

-

Infrared (IR) Spectroscopy : As a carboxylic acid that exists as a hydrogen-bonded dimer in the solid state, its IR spectrum is dominated by two features: a very strong and broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching frequency near 1710 cm⁻¹.[5]

Synthesis Methodologies: From Classical to Modern

The synthesis of benzofuran-2-carboxylic acids can be achieved through various routes. While classical methods like the Perkin reaction have historical significance[7], modern protocols are favored for their efficiency, higher yields, and milder conditions.

Featured Protocol: Microwave-Assisted Perkin Rearrangement

A highly efficient and rapid method for synthesizing benzofuran-2-carboxylic acids involves the microwave-assisted Perkin rearrangement of 3-halocoumarins.[8] This reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring.[8]

Causality and Experimental Choice: The primary advantage of using microwave irradiation is the dramatic acceleration of the reaction. Conventional heating requires approximately 3 hours, whereas microwave-assisted synthesis can be completed in as little as 5 minutes with very high yields.[8] This efficiency minimizes byproduct formation and significantly improves laboratory workflow, making it the method of choice for rapid library synthesis and process development.

Caption: Workflow for Microwave-Assisted Perkin Rearrangement.

Detailed Step-by-Step Protocol

This protocol is adapted from the general procedure for the microwave-assisted Perkin rearrangement.[8]

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-bromo-8-methoxycoumarin (1.0 mmol), sodium hydroxide (2.5 mmol), and ethanol (5 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with the temperature maintained at approximately 79°C.

-

Cooling and Quenching: After the reaction is complete, cool the vial to room temperature.

-

Acidification: Transfer the reaction mixture to a beaker containing ice and water. Acidify the solution to pH 2 by slowly adding concentrated hydrochloric acid (HCl). This step hydrolyzes the resulting sodium salt to produce the free carboxylic acid.[8]

-

Isolation: The solid product will precipitate out of the acidic solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry it under a vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

The true value of 4-Methoxybenzofuran-2-carboxylic acid lies in its application as a versatile scaffold for generating molecules with therapeutic potential.

Case Study: A Scaffold for Kinase Inhibition in Oncology

Lysine acetyltransferases (KATs) are a class of enzymes crucial for chromatin organization and gene function, and they have emerged as important therapeutic targets in oncology.[9] Specifically, KAT6A and KAT6B are frequently amplified in various cancers, including a significant percentage of breast cancers.[9][10]

Recent research has led to the discovery of a novel acylsulfonamide-benzofuran series as potent and selective inhibitors of KAT6A/B.[9] These inhibitors function by competing with the enzyme's natural cofactor, acetyl coenzyme A (AcCoA), binding within the same pocket and thereby blocking the transfer of an acetyl group to histone substrates.[9] This inhibition prevents the downstream gene expression that promotes cancer cell proliferation. The benzofuran-2-carboxylic acid core is central to this inhibitor class, providing the rigid framework necessary for precise orientation within the enzyme's active site.

Caption: Mechanism of KAT6A inhibition by a benzofuran-based drug.

Broader Pharmacological Potential

Beyond kinase inhibition, the benzofuran scaffold is associated with a wide spectrum of biological activities. Derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents.[11][12][13] The ability to easily modify the carboxylic acid group of 4-Methoxybenzofuran-2-carboxylic acid makes it an ideal starting point for synthesizing libraries of novel compounds to screen for these and other therapeutic activities.

Safety and Handling

4-Methoxybenzofuran-2-carboxylic acid is classified as harmful if swallowed (H302).[4] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Methoxybenzofuran-2-carboxylic acid is more than just a chemical compound; it is a versatile and valuable tool for scientific innovation. Its well-defined physicochemical properties, coupled with modern and efficient synthetic routes like the microwave-assisted Perkin rearrangement, make it readily accessible for research. Its proven utility as a core scaffold in the development of targeted therapeutics, particularly in oncology, underscores its importance. For researchers in drug discovery and materials science, this compound represents a gateway to creating novel molecules with significant functional potential.

References

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Google Scholar.

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved January 5, 2026, from [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved January 5, 2026, from [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Pharmacological activity of furan derivatives. (2024). Google Scholar.

-

Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. (n.d.). NINGBO INNO PHARMCHEM. Retrieved January 5, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Benzofuran-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6A/B Inhibitor. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6A/B Inhibitor. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. mdpi.com [mdpi.com]

- 3. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 4. 4-Methoxybenzofuran-2-carboxylic acid | 50551-59-2 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Methoxybenzofuran-2-carboxylic acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybenzofuran-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The document delves into the molecule's structural attributes, outlines a detailed synthetic pathway, and discusses robust methods for its purification and characterization. Furthermore, it explores the current and potential applications of this compound, particularly in the realm of drug discovery, supported by relevant scientific literature. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are prevalent in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] The benzofuran nucleus serves as a versatile template for the design of novel therapeutic agents, with applications ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective agents.

4-Methoxybenzofuran-2-carboxylic acid, in particular, has garnered interest due to the electronic and steric properties imparted by the methoxy group at the 4-position and the carboxylic acid functionality at the 2-position. These features provide handles for further chemical modification and can influence the molecule's interaction with biological targets. This guide aims to provide a detailed technical resource on the synthesis, properties, and applications of this specific benzofuran derivative.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-Methoxybenzofuran-2-carboxylic acid is characterized by a benzofuran core with a methoxy (-OCH₃) group attached to the C4 position of the benzene ring and a carboxylic acid (-COOH) group at the C2 position of the furan ring.

Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol CAS Number: 50551-59-2

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Temperature | Room Temperature | |

| InChI Key | JDGOMFYYKYOPFZ-UHFFFAOYSA-N |

Synthesis of 4-Methoxybenzofuran-2-carboxylic acid

The synthesis of 4-Methoxybenzofuran-2-carboxylic acid can be achieved through a multi-step process. The following protocol is adapted from a patented synthetic route for the corresponding methyl ester, followed by hydrolysis.

Synthetic Scheme

Caption: Synthetic pathway to 4-Methoxybenzofuran-2-carboxylic acid.

Detailed Experimental Protocol

Step 1-4: Synthesis of Methyl 4-hydroxybenzofuran-2-carboxylate

This multi-step, one-pot synthesis starts from 4-hydroxyindanone. The process involves silylation of the ketone, ozonolysis of the resulting silylated enol ether, oxidative workup, esterification, and finally aromatization to yield methyl 4-hydroxybenzofuran-2-carboxylate. For a detailed procedure, refer to patent US20090131688A1.

Step 5: Methylation of Methyl 4-hydroxybenzofuran-2-carboxylate

-

Dissolution: Dissolve methyl 4-hydroxybenzofuran-2-carboxylate in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), and stir the mixture. The base deprotonates the phenolic hydroxyl group, forming a phenoxide which is a more potent nucleophile.

-

Methylating Agent Addition: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the reaction mixture. This is an O-alkylation reaction where the phenoxide attacks the methyl group of the methylating agent.

-

Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 6: Hydrolysis of Methyl 4-methoxybenzofuran-2-carboxylate

-

Base Hydrolysis: Dissolve the methyl 4-methoxybenzofuran-2-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully hydrolyzed. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a carboxylate salt.

-

Acidification: After cooling the reaction mixture, acidify it with a mineral acid, such as hydrochloric acid (HCl), until the pH is acidic. This protonates the carboxylate salt, precipitating the desired 4-Methoxybenzofuran-2-carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Purification and Characterization

The purity of the synthesized 4-Methoxybenzofuran-2-carboxylic acid is crucial for its intended applications. The following sections detail the purification and analytical techniques for its characterization.

Purification

Recrystallization is a common and effective method for purifying solid carboxylic acids.

Protocol for Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, or a mixture of ethanol and water.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the final product.

Caption: Analytical workflow for the characterization of 4-Methoxybenzofuran-2-carboxylic acid.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - -COOH proton: A broad singlet in the region of 10-13 ppm. - Aromatic protons: Signals in the aromatic region (approx. 6.8-7.8 ppm), with splitting patterns corresponding to the substitution on the benzene ring. - Furan proton: A singlet for the proton at the C3 position. - -OCH₃ protons: A sharp singlet around 3.8-4.0 ppm. |

| ¹³C NMR | - -COOH carbon: A signal in the range of 165-175 ppm. - Aromatic and Furan carbons: Multiple signals in the region of 100-160 ppm. - -OCH₃ carbon: A signal around 55-60 ppm. |

| IR (cm⁻¹) | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[2] - C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.[2] - C-O stretch (ether and carboxylic acid): Bands in the 1200-1300 cm⁻¹ region. - Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion Peak (M⁺): An intense peak at m/z = 192.17. - Major Fragmentation Peaks: Loss of -OH (m/z = 175), loss of -COOH (m/z = 147), and other characteristic fragments of the benzofuran ring. |

Applications in Research and Drug Development

Benzofuran-2-carboxylic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their applications span various therapeutic areas.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of enzymes. For instance, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a target in cancer therapy.

-

Antimicrobial Agents: The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties. Modifications of the benzofuran core, including the introduction of a carboxylic acid group, can lead to the development of new antimicrobial agents.

-

Neuroprotective Agents: Certain benzofuran derivatives have shown promise in the treatment of neurodegenerative diseases. The structural features of 4-Methoxybenzofuran-2-carboxylic acid make it an interesting starting point for the synthesis of compounds with potential neuroprotective effects.

Conclusion

4-Methoxybenzofuran-2-carboxylic acid is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and methods for its purification and characterization. The exploration of its applications highlights the continued importance of the benzofuran scaffold in medicinal chemistry. Further research into the synthesis of new derivatives of 4-Methoxybenzofuran-2-carboxylic acid is warranted to unlock its full therapeutic potential.

References

-

PubChem. 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid. [Link]

- Google Patents. Method for the synthesis of 4-benzofuran-carboxylic acid.

-

MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

- Krawiecka, M., et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, Vol. 68 No. 5 pp. 1055-1063, 2011.

-

Kossakowski, J., et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules 2019, 24(8), 1573. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Atlantis Press. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]

Sources

"4-Methoxybenzofuran-2-carboxylic acid" molecular weight

An In-Depth Technical Guide to 4-Methoxybenzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybenzofuran-2-carboxylic acid (CAS No: 50551-59-2), a key heterocyclic compound in organic synthesis and medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight of 192.17 g/mol . A validated, step-by-step synthetic protocol is presented, accompanied by mechanistic insights and a logical workflow diagram. Furthermore, a predictive analysis of its spectroscopic signature (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) is provided to aid in its characterization. The guide concludes with a discussion of its significant role as a versatile building block in drug discovery, leveraging the benzofuran scaffold's proven biological activity across various therapeutic areas. This document is intended for researchers, chemists, and professionals in the field of drug development.

Core Physicochemical Properties

4-Methoxybenzofuran-2-carboxylic acid is a stable, solid organic compound featuring a fused benzofuran ring system. The structure is substituted with a methoxy group at the 4-position and a carboxylic acid at the 2-position, making it an important intermediate for further chemical elaboration. Its key properties are summarized below.

| Property | Data | Source(s) |

| Molecular Weight | 192.17 g/mol | [1][2] |

| Molecular Formula | C₁₀H₈O₄ | [1][2] |

| CAS Number | 50551-59-2 | [1][2][3] |

| Canonical SMILES | COC1=CC=CC2=C1OC=C2C(=O)O | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Store at room temperature | [2] |

| InChI Key | JDGOMFYYKYOPFZ-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insights

The synthesis of benzofuran-2-carboxylic acids can be achieved through several established methodologies. A common and effective route is the Perkin rearrangement of a corresponding 3-bromocoumarin under basic conditions.[4] This approach offers high yields and a clear mechanistic pathway.

Proposed Synthetic Protocol: Perkin Rearrangement

This protocol outlines the synthesis of the target compound starting from a commercially available or synthesized 3-bromo-8-methoxycoumarin.

Step 1: Base-Catalyzed Ring Fission of 3-Bromo-8-methoxycoumarin

-

Reagents: 3-Bromo-8-methoxycoumarin, aqueous Sodium Hydroxide (NaOH).

-

Procedure: To a solution of 3-bromo-8-methoxycoumarin in a suitable solvent (e.g., ethanol), add an aqueous solution of NaOH. Heat the mixture to reflux for approximately 2-3 hours.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the coumarin's lactone ring. This induces a ring-opening reaction, forming the sodium salt of a (Z)-2-bromo-3-(2-hydroxy-3-methoxyphenyl)acrylic acid intermediate.

Step 2: Intramolecular Nucleophilic Substitution (Cyclization)

-

Procedure: Continue refluxing the reaction mixture.

-

Causality: The phenoxide ion, formed by the deprotonation of the hydroxyl group under basic conditions, acts as an intramolecular nucleophile. It attacks the vinyl carbon bearing the bromine atom in an SNAr-type reaction, displacing the bromide ion and forming the five-membered furan ring. This ring-closure is the key step in forming the benzofuran scaffold.

Step 3: Acidification and Precipitation

-

Reagents: Hydrochloric Acid (HCl).

-

Procedure: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Acidify the solution with dilute HCl until a pH of ~2-3 is reached.

-

Causality: The acidification protonates the carboxylate salt, rendering the 4-Methoxybenzofuran-2-carboxylic acid insoluble in the aqueous medium, which causes it to precipitate out of the solution.

Step 4: Isolation and Purification

-

Procedure: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running spectroscopic analyses (NMR, IR, MS) to validate its structure against predicted data.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Methoxybenzofuran-2-carboxylic acid.

Predictive Spectroscopic Analysis

Structural elucidation of the synthesized product is critical. The following table outlines the predicted spectroscopic data for 4-Methoxybenzofuran-2-carboxylic acid based on its chemical structure and established principles of spectroscopy.[5][6][7]

| Spectroscopy | Predicted Signature | Rationale |

| ¹H NMR | δ ~10-13 ppm (s, 1H, -COOH), δ ~7.2-7.8 ppm (m, 4H, Ar-H & furan-H), δ ~3.9 ppm (s, 3H, -OCH₃) | The carboxylic acid proton is highly deshielded and broad. Aromatic and furan protons appear in the typical aromatic region. The methoxy protons appear as a sharp singlet in the upfield region. |

| ¹³C NMR | δ ~160-170 ppm (C=O), δ ~140-160 ppm (Ar-C-O), δ ~100-130 ppm (Ar-C), δ ~55-60 ppm (-OCH₃) | The carbonyl carbon of the carboxylic acid is the most downfield. Aromatic carbons attached to oxygen are also significantly downfield. Other aromatic carbons appear in their characteristic range, and the methoxy carbon is upfield. |

| FT-IR | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1680-1710 cm⁻¹ (strong, C=O stretch), ~1500-1600 cm⁻¹ (C=C stretch), ~1200-1300 cm⁻¹ (C-O stretch) | The very broad O-H band is characteristic of a carboxylic acid dimer. The C=O stretch is strong and sharp. Aromatic C=C and ether C-O stretches will also be prominent.[5] |

| Mass Spec (EI) | M⁺ peak at m/z = 192. Key fragments: m/z = 177 ([M-CH₃]⁺), m/z = 147 ([M-COOH]⁺) | The molecular ion peak corresponds to the molecular weight. Common fragmentation patterns include the loss of a methyl radical from the methoxy group or the loss of the carboxyl group. |

Applications in Research and Drug Development

The benzofuran ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[8]

-

Synthetic Building Block: 4-Methoxybenzofuran-2-carboxylic acid is a valuable intermediate. The carboxylic acid group serves as a versatile chemical handle for creating amides, esters, and other derivatives. This allows for the construction of large compound libraries for high-throughput screening in drug discovery programs.[9]

-

Pharmacophore for Bioactive Molecules: Benzofuran derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[8][10][11] The specific substitution pattern of 4-Methoxybenzofuran-2-carboxylic acid provides a unique electronic and steric profile that can be exploited to design novel therapeutic agents with high efficacy and selectivity. For instance, many benzofuran derivatives have been investigated for their ability to act as receptor antagonists or enzyme inhibitors.[9]

Drug Development Logic Diagram

Caption: Role of the core compound in a typical drug discovery pipeline.

Safety and Handling

Based on available safety data, 4-Methoxybenzofuran-2-carboxylic acid is classified as harmful if swallowed. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2]

-

GHS Pictogram: GHS07 (Harmful)

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statements: P264, P270, P330, P501

Conclusion

4-Methoxybenzofuran-2-carboxylic acid is a heterocyclic compound of significant interest, defined by a molecular weight of 192.17 g/mol . Its well-defined structure allows for reliable synthesis and straightforward spectroscopic characterization. Its primary value lies in its role as a versatile synthetic intermediate, enabling the development of novel benzofuran derivatives for evaluation in drug discovery programs targeting a wide array of diseases. This guide provides the foundational technical knowledge required for researchers to effectively synthesize, characterize, and utilize this valuable chemical entity.

References

-

PubChem. 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid. [Link]

-

MySkinRecipes. 4-Benzofurancarboxylic acid, 6-methoxy-, methyl ester. [Link]

-

Sobańska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

-

ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Naturally occurring dibenzofurans. Part 2. The synthesis of schizopeltic acid. [Link]

- Google Patents. Method for the synthesis of 4-benzofuran-carboxylic acid.

-

ChemWhat. 4-METHOXYBENZOFURAN-2-CARBOXYLIC ACID CAS#: 50551-59-2. [Link]

-

NINGBO INNO PHARMCHEM. Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

Sytniczuk, A., et al. (2019). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

-

Gawas, D., et al. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega. [Link]

-

McMahon, R. J. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Al-Azawi, A. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

-

Chem Help ASAP. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

Sources

- 1. 50551-59-2|4-Methoxybenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 4-Methoxybenzofuran-2-carboxylic acid | 50551-59-2 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. leah4sci.com [leah4sci.com]

- 7. youtube.com [youtube.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Enigmatic Scaffolding: A Technical Guide to 4-Methoxybenzofuran-2-carboxylic Acid and its Congeners

Preamble: Situating a Synthetic Archetype within a Natural Products Context

In the vast and intricate tapestry of heterocyclic chemistry, the benzofuran nucleus stands as a privileged scaffold, underpinning the structure of a multitude of biologically active natural products and synthetic compounds.[1] This guide delves into the chemistry, and broader biological context of a specific, synthetically derived member of this family: 4-Methoxybenzofuran-2-carboxylic acid . While current scientific literature does not point to the isolation of this precise molecule from a natural source, its structural motifs are echoed across a diverse array of naturally occurring benzofuranoids. Understanding this synthetic entity, therefore, provides a valuable lens through which to explore the wider world of its natural analogs, their isolation, and their potential pharmacological significance.

This document is crafted for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of facts to provide a deeper, mechanistic understanding of the principles governing the synthesis, isolation, and characterization of this important class of compounds. Every protocol and explanation is presented with the rigor and practical insight of a seasoned laboratory professional, aiming to empower fellow scientists in their research endeavors.

Part 1: The Benzofuran-2-Carboxylic Acid Core: A Biologically Resonant Moiety

The benzofuran framework, a fusion of a benzene ring and a furan ring, is a recurring theme in the molecular architecture of numerous secondary metabolites from plants and fungi.[2][3] These compounds are not mere chemical curiosities; they often possess potent and varied biological activities, a testament to their evolutionary selection as defense mechanisms or signaling molecules.

Natural Occurrence of Benzofuran Derivatives

Benzofuran-containing natural products are predominantly found in the plant families Asteraceae, Rutaceae, and Leguminosae. Notable examples include:

-

Amiodarone: A potent antiarrhythmic drug, although synthetic, its benzofuran core highlights the therapeutic potential of this scaffold.[4]

-

Angelicin (Isopsoralen): A furocoumarin found in the seeds of Psoralea corylifolia, known for its photosensitizing properties and use in the treatment of psoriasis.

-

Moracins: A group of benzofuran derivatives isolated from mulberry (Morus species), exhibiting antimicrobial and antioxidant activities.

While the specific 4-methoxy-2-carboxylic acid substitution pattern of our title compound is not documented as naturally occurring, closely related structures are. The inherent reactivity and biosynthetic pathways leading to the benzofuran core suggest that a wide variety of substitution patterns are plausible within nature's laboratory.

Spectrum of Biological Activities

The benzofuran nucleus is a versatile pharmacophore, with derivatives exhibiting a broad range of biological effects. This functional diversity is a direct consequence of the various substituents adorning the core structure, which modulate the molecule's physicochemical properties and its interactions with biological targets. Documented activities include:

-

Antimicrobial and Antifungal: Many naturally derived and synthetic benzofurans show significant activity against a range of pathogens.[4]

-

Antitumor: Certain benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them intriguing leads for oncological drug discovery.[5]

-

Anti-inflammatory: The ability of some benzofurans to modulate inflammatory pathways has been reported.

-

Antiviral: The benzofuran scaffold has been explored for its potential in developing antiviral agents.

The following table summarizes the biological activities of some representative benzofuran derivatives.

| Compound/Derivative Class | Example(s) | Primary Biological Activity | Source/Reference |

| Furocoumarins | Angelicin, Psoralen | Photosensitizing, Antiproliferative | [2] |

| Moracins | Moracin C | Antibacterial, Antioxidant | [2] |

| Synthetic Analogs | Amiodarone | Antiarrhythmic | [4] |

| Substituted Benzofuran-2-Carboxylic Acids | Various synthetic derivatives | Antitumor, Antimicrobial | [4][5] |

Part 2: De Novo Assembly: The Synthesis of 4-Methoxybenzofuran-2-carboxylic Acid

The absence of a known natural source for 4-Methoxybenzofuran-2-carboxylic acid necessitates its chemical synthesis. The following protocol outlines a robust and well-established synthetic route, grounded in fundamental organic chemistry principles. The chosen pathway is a modified Perkin rearrangement, a classic method for the synthesis of benzofurans.[6]

Synthetic Workflow Overview

The synthesis commences with a commercially available substituted salicylaldehyde and proceeds through the formation of a coumarin intermediate, which then undergoes a base-catalyzed rearrangement to yield the target benzofuran-2-carboxylic acid.

Caption: Synthetic pathway for 4-Methoxybenzofuran-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxycoumarin

-

Reaction Setup: To a solution of 2-hydroxy-6-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of piperidine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-bromo-5-methoxycoumarin. Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality: The Knoevenagel condensation between the salicylaldehyde and a suitable active methylene compound (in this case, derived from the reaction conditions) followed by in-situ bromination with NBS affords the 3-bromocoumarin intermediate. Piperidine acts as a basic catalyst for the initial condensation.

Step 2: Perkin Rearrangement to 4-Methoxybenzofuran-2-carboxylic Acid

-

Reaction Setup: Dissolve the purified 3-bromo-5-methoxycoumarin (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser. Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic. The product, 4-Methoxybenzofuran-2-carboxylic acid, will precipitate out of solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Causality: The base-catalyzed ring fission of the 3-bromocoumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leads to the formation of the benzofuran-2-carboxylic acid. This rearrangement is a powerful method for converting coumarins to benzofurans.[6]

Part 3: Unveiling Nature's Secrets: Isolation and Characterization of Benzofuran-2-Carboxylic Acid Analogs

While our target molecule is synthetic, the methodologies for isolating and characterizing its naturally occurring cousins are well-established. These techniques are also indispensable for confirming the identity and purity of the synthetically prepared 4-Methoxybenzofuran-2-carboxylic acid.

General Isolation Workflow for Phenolic Compounds

The isolation of benzofuran derivatives from plant or fungal matrices typically follows a multi-step process designed to progressively enrich the target compounds.

Caption: General workflow for the isolation of benzofuran derivatives.

Step-by-Step Isolation Protocol

-

Extraction: The dried and powdered source material is extracted with a polar solvent such as methanol or ethanol to solubilize a broad range of secondary metabolites, including phenolic compounds.[7][8]

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity. Benzofuran derivatives, being moderately polar, often partition into the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. Elution with a gradient of solvents of increasing polarity allows for the separation of compounds based on their affinity for the stationary phase.[9]

-

Preparative Chromatography: Fractions containing the compounds of interest are further purified using more advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to yield the pure compounds.[9]

Structural Elucidation and Characterization

The definitive identification of an isolated or synthesized compound relies on a combination of spectroscopic techniques.

| Spectroscopic Method | Information Obtained for 4-Methoxybenzofuran-2-carboxylic Acid |

| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. Expect signals corresponding to the aromatic protons, the furan proton, the methoxy group protons, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. Expect distinct signals for the aromatic carbons, the furan carbons, the methoxy carbon, and the carbonyl carbon of the carboxylic acid.[10] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.[11] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Expect characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-O stretching of the ether and furan rings.[11] |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, which is characteristic of the benzofuran chromophore. |

Conclusion: A Synthetic Key to a Natural Lock

4-Methoxybenzofuran-2-carboxylic acid, while a product of the laboratory, serves as a valuable exemplar for a class of compounds that are richly represented in the natural world. Its synthesis provides a practical platform for understanding the chemical transformations that give rise to the benzofuran core. Furthermore, the analytical techniques used to confirm its structure are the very same tools employed to unravel the complexities of newly discovered natural products. For the researcher in drug development, this synthetic molecule and its natural congeners represent a promising frontier, offering a wealth of structural diversity and biological activity waiting to be explored and harnessed for therapeutic innovation.

References

- Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma.

-

Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. [Link]

-

Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. [Link]

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.

-

Extraction and isolation of phenolic compounds. Methods in Molecular Biology. [Link]

-

Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. [Link]

-

Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Semantic Scholar. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

- Gas Chromatography of Benzofuran Deriv

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition. [Link]

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.

-

Naturally occurring dibenzofurans. Part 2. The synthesis of schizopeltic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Perkin Reaction.

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules. [Link]

- Chemistry Perkin Reaction Mechanism.

-

A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

-

Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents. [Link]

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition. [Link]

-

NMR Spectra of 1-benzofuran-2-carbohydrazide. ResearchGate. [Link]

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

- Process for preparing benzofuran derivatives.

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

Sources

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

- 10. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR [m.chemicalbook.com]

- 11. Benzofuran-2-carboxylic acid [webbook.nist.gov]

Spectroscopic data of "4-Methoxybenzofuran-2-carboxylic acid"

An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxybenzofuran-2-carboxylic Acid

Introduction

4-Methoxybenzofuran-2-carboxylic acid, with a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g/mol , is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are core structures in many pharmacologically active molecules, exhibiting properties ranging from antimicrobial to anticancer activity.[1] Accurate structural elucidation and characterization are paramount for any research or drug development application. This guide provides a detailed analysis of the expected spectroscopic signature of 4-Methoxybenzofuran-2-carboxylic acid, offering a predictive framework for its identification and quality assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

The structural backbone consists of a bicyclic system where a furan ring is fused to a benzene ring, with a methoxy group at position 4 and a carboxylic acid group at position 2. Understanding this arrangement is key to interpreting the spectroscopic data that follows.

Caption: Molecular structure of 4-Methoxybenzofuran-2-carboxylic acid.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 4-Methoxybenzofuran-2-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons, the furan proton, the methoxy group, and the highly deshielded carboxylic acid proton.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet, broad | 1H | COOH |

| ~7.50 | Singlet | 1H | H-3 |

| ~7.30 | Triplet | 1H | H-6 |

| ~6.95 | Doublet | 1H | H-7 |

| ~6.80 | Doublet | 1H | H-5 |

| ~3.90 | Singlet | 3H | OCH₃ |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (H-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (δ 12.0-13.0 ppm) due to strong deshielding and hydrogen bonding.[2] Its resonance may disappear upon shaking the sample with D₂O.

-

Furan Proton (H-3): The proton on the furan ring at position 3 is anticipated to be a singlet around δ 7.50 ppm. It lacks adjacent protons for coupling.

-

Aromatic Protons (H-5, H-6, H-7): The three protons on the benzene ring form an AMX spin system. H-6, being flanked by H-5 and H-7, should appear as a triplet around δ 7.30 ppm. H-5 and H-7 will appear as doublets, with their exact chemical shifts influenced by the electronic effects of the methoxy group and the fused furan ring.

-

Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet at approximately δ 3.90 ppm, a typical region for aryl methyl ethers.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Methoxybenzofuran-2-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[3]

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Set the spectral width to cover the range of 0-15 ppm.

-

-

Data Acquisition:

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a standard single-pulse experiment with a 30° or 90° pulse angle.

-

Set the relaxation delay to 1-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[3]

-

Integrate the signals to determine the relative proton ratios.

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum for 4-Methoxybenzofuran-2-carboxylic acid will show ten distinct signals corresponding to the ten carbon atoms in its structure.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~155-160 | C-4 (bearing OCH₃) |

| ~145-150 | C-2 (bearing COOH) |

| ~140-145 | C-7a |

| ~125-130 | C-6 |

| ~115-120 | C-3a |

| ~110-115 | C-3 |

| ~105-110 | C-5 |

| ~100-105 | C-7 |

| ~55-60 | OCH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing far downfield in the δ 165-185 ppm range.[2]

-

Aromatic and Furan Carbons: The eight sp² hybridized carbons of the benzofuran system will resonate between δ 100-160 ppm.[4]

-

Carbons directly attached to oxygen (C-2, C-4, and C-7a) will be the most downfield in this region due to the deshielding effect of the electronegative oxygen atoms.

-

Carbons bearing hydrogen atoms (C-3, C-5, C-6, C-7) will generally be found at higher field strengths compared to the quaternary carbons (C-3a, C-4, C-7a).

-

-

Methoxy Carbon (OCH₃): The sp³ hybridized carbon of the methoxy group will appear at the most upfield position, typically in the δ 55-60 ppm range.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use a broadband probe on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of 100 MHz.[3]

-

Set the spectral width to cover a range of 0-220 ppm.

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for the complete observation of quaternary carbons.

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3050 | Medium | C-H stretch | Aromatic/Furan |

| ~2950, ~2850 | Medium | C-H stretch | Methoxy (CH₃) |

| 1690-1725 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1210-1320 | Strong | C-O stretch | Carboxylic Acid / Aryl Ether |

| 910-950 | Medium, Broad | O-H bend | Carboxylic Acid |

Interpretation of the IR Spectrum

The IR spectrum of 4-Methoxybenzofuran-2-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6][7] This broadness is due to the extensive hydrogen bonding network.[7]

-

C=O Stretch: A strong, sharp absorption should appear between 1690-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[2][5] Its position within this range is influenced by conjugation with the benzofuran ring system.[6]

-

C-O Stretches: Strong bands associated with C-O stretching from the carboxylic acid, the furan ether linkage, and the methoxy group are expected in the fingerprint region, particularly between 1200-1320 cm⁻¹.[5]

-

C-H Stretches: Aromatic and furan C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Predicted) | Relative Intensity | Proposed Fragment |

| 192 | High | [M]⁺˙ (Molecular Ion) |

| 177 | Medium | [M - CH₃]⁺ |

| 147 | High | [M - COOH]⁺ |

| 119 | Medium | [M - COOH - CO]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion (M⁺˙) peak is expected at m/z 192, corresponding to the molecular weight of C₁₀H₈O₄. Its presence confirms the molecular formula.

-

Fragmentation Pattern: Under Electron Ionization (EI), the molecular ion will undergo fragmentation. Key expected fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): A peak at m/z 177 resulting from the cleavage of the methoxy group.

-

Loss of the carboxyl radical (•COOH): A prominent peak at m/z 147, which is a common fragmentation for carboxylic acids.[8]

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the [M - COOH]⁺ fragment could lead to a peak at m/z 119.

-

Caption: Plausible EI fragmentation pathway for the molecule.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization:

-

Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

The sample is vaporized in the ion source and bombarded with electrons.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

Ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural verification of 4-Methoxybenzofuran-2-carboxylic acid. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, particularly the characteristic carboxylic acid moiety. Finally, mass spectrometry validates the molecular weight and reveals structural information through predictable fragmentation patterns. Together, these techniques provide a robust analytical basis for researchers, scientists, and drug development professionals working with this compound.

References

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Krawiecka, M., et al. Synthesis and Characterization of Selected Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives with Potential Antimicrobial Activity. Acta Poloniae Pharmaceutica, 68(5), 645-653.

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oregon State University. ¹³C NMR Chemical Shifts. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

Sources